molecular formula C8H10BrN B152080 (R)-(+)-1-(4-Bromophenyl)ethylamine CAS No. 45791-36-4

(R)-(+)-1-(4-Bromophenyl)ethylamine

Cat. No. B152080
CAS RN: 45791-36-4
M. Wt: 200.08 g/mol
InChI Key: SOZMSEPDYJGBEK-ZCFIWIBFSA-N
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Description

(R)-(+)-1-(4-Bromophenyl)ethylamine is a chiral compound that serves as a building block in the synthesis of various chemical compounds. It has been utilized in the creation of a chiral photochromic Schiff base, which exhibits photochromic properties, meaning it can change color upon exposure to light . This compound is also a key precursor in the synthesis of complex molecules with potential antitumor activities . Furthermore, it has been used in enantioselective enzymatic acylation processes, showcasing its versatility in asymmetric synthesis .

Synthesis Analysis

The synthesis of derivatives of (R)-(+)-1-(4-Bromophenyl)ethylamine involves various chemical reactions. For instance, it has been reacted with the salicylaldehyde of an azobenzene derivative to produce a chiral photochromic Schiff base . Additionally, it has been used to synthesize ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate, a compound with significant antitumor activity . The enantioselective enzymatic acylation of 1-(3′-bromophenyl)ethylamine demonstrates the use of biocatalysis to achieve high enantiomeric excess in the production of chiral amines .

Molecular Structure Analysis

The molecular structure of the chiral photochromic Schiff base derived from (R)-(+)-1-(4-Bromophenyl)ethylamine has been elucidated using single-crystal X-ray diffraction. The molecule exists in the phenol-imine tautomer form, with specific bond distances for the C=N and N—C bonds. The diazenyl group adopts a trans configuration, and the molecule features intramolecular hydrogen bonding . The crystal structure of the antitumor compound mentioned earlier has been characterized, revealing its crystallization in the orthorhombic system and providing detailed measurements of its unit cell dimensions .

Chemical Reactions Analysis

The chemical reactions involving (R)-(+)-1-(4-Bromophenyl)ethylamine are diverse and include the formation of Schiff bases and the acylation of amines. The Schiff base formation involves the creation of a double bond between a nitrogen atom and a carbon atom, resulting in a compound with photochromic properties . The acylation reaction, on the other hand, is an example of an enantioselective process where a lipase enzyme is used to selectively acylate the (R)-enantiomer of the bromophenyl ethylamine .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds derived from (R)-(+)-1-(4-Bromophenyl)ethylamine are determined by their molecular structures. The Schiff base compound exhibits photochromic behavior and forms one-dimensional chains in the crystal structure, stabilized by C—H⋯π interactions and short intermolecular Br⋯C contacts . The antitumor compound crystallizes in the orthorhombic system and has been characterized by various spectroscopic techniques, indicating its stability and potential for biological applications . The enzymatic acylation process results in high yields and enantiomeric excess, demonstrating the efficiency of biocatalysis in synthesizing chiral amines .

Scientific Research Applications

Enantioselective Synthesis

(R)-(+)-1-(4-Bromophenyl)ethylamine plays a significant role in enantioselective synthesis. For example, it is used in the efficient biocatalytic process for the resolution of 1-(3′-bromophenyl)ethylamine through enantioselective lipase-mediated acylation, yielding high-isolated yields and purity (Gill, Das, & Patel, 2007). It also facilitates the synthesis of enantiomerically pure 3-Amino-2-methylenealkanoates, a class of aza-Morita–Baylis–Hillman adducts (Martelli, Orena, & Rinaldi, 2011).

Chiral Resolution Methods

This compound is integral in developing practical resolution methods for various amines. A study demonstrated a dielectrically controlled resolution method using (R)-(+)-1-(4-Bromophenyl)ethylamine for obtaining enantiomers with high diastereomeric excess and yield (Sakai et al., 2004). Similarly, it has been used for the optical resolution of 1-(3-Methoxyphenyl)ethylamine with mandelic acid as a resolving agent, highlighting its utility in the production of chiral intermediates (Sakai et al., 1993).

Role in Polymer Chemistry

In polymer chemistry, (R)-(+)-1-(4-Bromophenyl)ethylamine is used for the synthesis of polymerizable monomers containing functional groups. This process involves racemic resolution to obtain optically pure forms of the compound, which are crucial for the creation of functional polymers (Wulff, Gimpel, Feld, & Hufnagel, 1982).

Crystal Structure Analysis

The compound has been used in crystallography for studying photochromic Schiff base compounds. The synthesis and crystal structure analysis of these compounds from (R)-(+)-1-(4-bromophenyl)ethylamine provide insights into molecular interactions and structural properties (Moriwaki & Akitsu, 2015).

Enzymatic Resolution in Herbicide Production

It is utilized in the enzymatic resolution of certain amines for the production of novel herbicides. A study explored the kinetic resolution of 1-(4-chlorophenyl)ethylamine using Novozym 435, leading to the synthesis of a new triazolopyrimidine herbicide (Zhang et al., 2018).

Safety And Hazards

“®-(+)-1-(4-Bromophenyl)ethylamine” is classified as a hazardous chemical. It causes severe skin burns and eye damage . If inhaled, it may cause respiratory irritation . Safety measures include wearing protective clothing and avoiding breathing the dust, fume, gas, mist, vapors, or spray . In case of exposure, immediate medical attention is advised .

properties

IUPAC Name

(1R)-1-(4-bromophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZMSEPDYJGBEK-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196620
Record name (R)-4-Bromo-alpha-methylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-1-(4-Bromophenyl)ethylamine

CAS RN

45791-36-4
Record name (αR)-4-Bromo-α-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=45791-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-4-Bromo-alpha-methylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-4-bromo-α-methylbenzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.115
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
R Moriwaki, T Akitsu - Acta Crystallographica Section E …, 2015 - scripts.iucr.org
The title chiral photochromic Schiff base compound, C21H18BrN3O, was synthesized from (R)-(+)-1-(4-bromophenyl)ethylamine and the salicylaldehyde of an azobenzene derivative. …
Number of citations: 6 scripts.iucr.org
S Shen, S Ma, H Lee, C Manolescu… - Journal of liquid …, 2009 - Taylor & Francis
Separation of an aromatic amine is presented using Chirosil RCA(+), which consists of a chemically bonded crown ether tetracarboxylic acid stationary phase. To separate this amine, …
Number of citations: 12 www.tandfonline.com
M Pallavicini, C Bolchi, L Fumagalli, E Valoti… - Tetrahedron …, 2002 - Elsevier
A number of chiral 1-arylethylamines and 1-alkylethylamines were resolved with the 3-carboxy-2-naphthoate of isopropylidene glycerol 2, previously reported to be an even more …
Number of citations: 13 www.sciencedirect.com
LD Jennings, DR Rayner, DB Jordan, JF Okonya… - Bioorganic & medicinal …, 2000 - Elsevier
A new fungicide lead has been identified by enzyme screening of a focused combinatorial library. The lead compound 4, a potent inhibitor of scytalone dehydratase (SD), exhibits …
Number of citations: 52 www.sciencedirect.com
J Lin, H Deng, L Jin, P Pandey, J Quinn… - Journal of medicinal …, 2006 - ACS Publications
Human coagulation factor XIa (FXIa), a serine protease activated by site-specific cleavage of factor XI by thrombin, FXIIa, or autoactivation, is a critical enzyme in the amplification phase …
Number of citations: 82 pubs.acs.org
C Zhou, Y Chu, L Ma, Y Zhong, C Wang… - Physical Chemistry …, 2020 - pubs.rsc.org
In this work, we introduced halogen-substituted chiral molecules as A-site cations to synthesize a series of novel organic–inorganic hybrid two-dimensional (2D) chiral perovskite …
Number of citations: 30 pubs.rsc.org
A Sandberg, KE Markides, E Heldin - Journal of Chromatography A, 1998 - Elsevier
Lasalocid, which has high affinity for porous graphitic carbon (PGC), has been dynamically adsorbed onto PGC and used in capillary liquid chromatography. Several enantiomers of …
Number of citations: 11 www.sciencedirect.com
L Ma, Y Zhong, C Wang, Y Liu, H Zhang, B Wang… - researchgate.net
In this work, we introduced halogen-substituted chiral molecules as A-site cations to synthesize a series of novel organicinorganic hybrid two-dimensional (2D) chiral perovskite …
Number of citations: 0 www.researchgate.net
C Schmidt, EF Paulus, V Böhmer, W Vogt - New Journal of Chemistry, 2001 - pubs.rsc.org
The formation of tetrakis(benzo-3,4-dihydro-1,3-oxazines) 2 by condensation of resorcarenes 1 with various primary amines and an excess of formaldehyde is not only regioselective but…
Number of citations: 19 pubs.rsc.org
AC Chamayou, S Lüdeke, V Brecht… - Inorganic …, 2011 - ACS Publications
The metal-centered Δ/Λ-chirality of four-coordinated, nonplanar Zn(A ∧ B) 2 complexes is correlated to the chirality of the bidentate enantiopure (R)-A ∧ B or (S)-A ∧ B Schiff base …
Number of citations: 111 pubs.acs.org

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